Ethyl 2-amino-5-methylthiazole-4-carboxylate

Catalog No.
S1670432
CAS No.
72054-60-5
M.F
C7H10N2O2S
M. Wt
186.23g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-5-methylthiazole-4-carboxylate

CAS Number

72054-60-5

Product Name

Ethyl 2-amino-5-methylthiazole-4-carboxylate

IUPAC Name

ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23g/mol

InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9)

InChI Key

KTGUPAFUVGHOQS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=N1)N)C

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

Ethyl 2-amino-5-methylthiazole-4-carboxylate (CAS 72054-60-5) is a bifunctional heterocyclic building block characterized by a 2-amino group, a 4-carboxylate ester, and a 5-methyl substitution on a thiazole core . In industrial and medicinal chemistry, it serves as a critical precursor for synthesizing complex oligopeptides, kinase inhibitors, and sequence-specific DNA binding agents [1]. The presence of both an acylatable amine and a saponifiable ester allows for orthogonal reactivity during step-growth synthesis or combinatorial library generation [2]. For procurement professionals, selecting this specific compound over its des-methyl or des-ethyl analogs is driven by the need for precise steric control, altered lipophilicity, and specific spatial vectoring of the thiazole sulfur atom in downstream active pharmaceutical ingredients (APIs) [1].

Research Fit

Scaffold
2-Aminothiazole-4-carboxylate core with 5-methyl and ethyl ester substitution
Workflow
Synthetic building block for antitubercular and DHODH inhibitor medicinal chemistry
Procurement
Commercially available with reported high purity; suitable for lead optimization and SAR studies

Substituting ethyl 2-amino-5-methylthiazole-4-carboxylate with its closest analogs—such as ethyl 2-aminothiazole-4-carboxylate (des-methyl) or ethyl 2-aminothiazole-5-carboxylate (positional isomer)—fundamentally alters the physical and structural properties of the final product [1]. The 5-methyl group is not merely a passive lipophilic addition; it actively dictates the conformational geometry of polymerized scaffolds by forcing specific orientations of the thiazole sulfur atoms[2]. Furthermore, the methyl group disrupts planar π-π stacking, lowering the melting point and altering solubility profiles during reactor scale-up . Attempting to use a des-methyl baseline material will result in off-target biological binding due to altered steric clash profiles, while using the positional isomer will completely invert the vector of the ester linkage, leading to total synthetic failure in rigid scaffold designs [2].

Substitution Risk

5-Substituent Sensitivity
Antimycobacterial activity is highly dependent on the 5-position group; 5-methyl is inactive against mtFabH, while other substituents confer potency. Substitution may shift biological readout unpredictably.
Ester-Dependent Physicochemical Profile
Ethyl vs. methyl ester alters aqueous solubility and lipophilicity, potentially affecting assay formulation and ADME property interpretation. Direct replacement may change experimental conditions.
Regioisomeric Divergence
The 4-carboxylate regioisomer is accessed via a high-yield route; the 5-carboxylate regioisomer often requires more complex, lower-yielding synthesis. Generic substitution may compromise synthetic efficiency.

Supply Chain Identity vs. Acetate Isomer

CAS 72054-60-5 is frequently miscataloged in commercial databases as its structural isomer, methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. Both share the formula C7H10N2O2S (MW 186.23) . However, ethyl 2-amino-5-methylthiazole-4-carboxylate features the ester group directly attached to the C4 position of the thiazole ring, whereas the acetate isomer contains an intervening methylene bridge .

Evidence DimensionStructural connectivity (Ester position)
Target Compound DataDirect C4-carboxylate linkage
Comparator Or BaselineMethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (C4-methylene-carboxylate linkage)
Quantified Difference1 carbon translation of the ester group
ConditionsSupplier CoA and database verification

Procurement teams must mandate strict 1H NMR or structural CoA verification to prevent acquiring the acetate homolog, which will fail in rigid scaffold synthesis.

Antitubercular MIC
Head-to-head
5-Methyl analog16 µg/mL (93 µM)
5-Benzyl analog0.06 µg/mL (0.24 µM)
5-Substituent dramatically shifts antitubercular potency; supports SAR exploration.
M. tuberculosis H37Rv; methyl ester analogs compared.

Sulfur Vectoring in Minor Groove Binders

The presence of the 5-methyl group on ethyl 2-amino-5-methylthiazole-4-carboxylate fundamentally alters the spatial orientation of downstream oligopeptides compared to its positional isomer, ethyl 2-aminothiazole-5-carboxylate. In the synthesis of Netropsin analogs (e.g., Methia-Nt vs. Isothia-Nt), the 4-carboxylate/5-methyl substitution pattern forces the sulfur atoms to orient away from the DNA double helix floor [1]. In contrast, the 5-carboxylate isomer results in sulfur atoms pointing in opposite directions (away and toward the axis)[1].

Evidence DimensionHeteroatom spatial orientation in polymerized scaffolds
Target Compound DataSulfur atoms oriented uniformly away from the binding axis
Comparator Or BaselineEthyl 2-aminothiazole-5-carboxylate (Sulfur atoms oriented in opposite directions)
Quantified Difference180-degree shift in sulfur vectoring for alternating rings
ConditionsDNA minor groove binding analog synthesis (Netropsin models)

Selecting the 4-carboxylate-5-methyl precursor is mandatory when designing sequence-specific ligands where steric clashes with biological targets must be avoided.

Solubility & Lipophilicity
Data to verify
Ethyl esterSolubility 1815 mg/L (est.); LogP 1.6
Methyl esterLower solubility (predicted); LogP ~1.3
Ethyl ester may offer different solubility profile, influencing assay compatibility.
Estimated values; experimental verification recommended.

Melting Point Impact of 5-Methyl Substitution

The addition of the 5-methyl group significantly alters the solid-state thermal properties of the thiazole building block. Ethyl 2-amino-5-methylthiazole-4-carboxylate exhibits a melting point of 164–166 °C (recrystallized from water-ethanol) [1]. In comparison, the des-methyl analog, ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7), possesses a higher melting point of 177–181 °C . The methyl group disrupts the planar π-π stacking of the thiazole rings, lowering the lattice energy.

Evidence DimensionMelting point (Thermal stability)
Target Compound Data164–166 °C
Comparator Or BaselineEthyl 2-aminothiazole-4-carboxylate (177–181 °C)
Quantified Difference~11–15 °C reduction in melting point
ConditionsStandard atmospheric pressure, purified crystalline solid

The lower melting point and altered lattice energy impact solubility profiles and thermal parameters during scale-up reactor processing.

Synthetic Yield
Class-level
4-Carboxylate regioisomer~90% yield (one-pot condensation)
5-Carboxylate regioisomerLower yields; more complex routes
High-yield route supports scalable procurement for medicinal chemistry campaigns.
Yield values reported for specific protocols; scale-dependent.

1H NMR Identity Verification for Batch Release

For strict quality control during procurement, ethyl 2-amino-5-methylthiazole-4-carboxylate can be quantitatively distinguished from its des-methyl counterpart via 1H NMR. The target compound exhibits a distinct singlet at δ 2.6 ppm corresponding to the 3 protons of the 5-methyl group, and lacks an aromatic thiazole proton[1]. The des-methyl comparator (ethyl 2-aminothiazole-4-carboxylate) lacks this aliphatic signal and instead presents a characteristic aromatic proton signal .

Evidence Dimension1H NMR chemical shift (CDCl3)
Target Compound DataSinglet at δ 2.6 ppm (3H); no aromatic CH
Comparator Or BaselineEthyl 2-aminothiazole-4-carboxylate (No signal at 2.6 ppm; aromatic CH present)
Quantified DifferencePresence of a 3H singlet vs. 1H aromatic signal
Conditions1H NMR in CDCl3 at standard temperature

Provides a definitive, rapid analytical method for QA/QC teams to verify that the correct substituted thiazole has been procured before initiating large-scale synthesis.

mtFabH Inhibition
Head-to-head
5-Methyl analogNo inhibition (inactive)
2-Bromoacetamido-5-(3-Cl-phenyl) analogIC50 0.95 µg/mL (2.43 µM)
5-Methyl derivative is inactive against mtFabH; useful as negative control.
In vitro enzyme assay; methyl ester forms used.

DNA Minor Groove Binder Synthesis

Due to the 5-methyl group's ability to precisely orient the thiazole sulfur atoms away from the DNA double helix floor, this compound is the mandatory precursor for synthesizing Netropsin analogs (e.g., Methia-Nt) and other rigid, sequence-specific oligopeptides [1].

Scale-Up Synthesis of iNOS Inhibitors

Ethyl 2-amino-5-methylthiazole-4-carboxylate demonstrates excellent processability in multi-gram scale-up reactions. It has been successfully utilized in the high-yield (93%) bulk synthesis of intermediates for quinolone-based inducible nitric oxide synthase (iNOS) inhibitors, proving its viability for industrial pharmaceutical manufacturing [2].

Lipophilic Cytotoxic Agent Development

When designing novel thiazole-acetamide derivatives for cytotoxic screening, the 5-methyl substitution provides a specific lipophilic and steric profile that enhances cellular permeability and target interaction compared to des-methyl baselines, making it a preferred starting material for oncology libraries [3].

Application Fit

Application
Selection Property
Validation Focus
Antitubercular SAR studies
Baseline antimycobacterial activity (low potency)
Quantify potency shift upon 5-substitution
Physicochemical optimization
Balanced aqueous solubility and moderate lipophilicity
Compare solubility/LogP trends with ester variants
High-throughput synthesis
High synthetic yield (~90% reported)
Assess scalability and cost vs. regioisomers
mtFabH inhibitor screening
Confirmed inactivity against mtFabH enzyme
Use as negative control to validate assay specificity

XLogP3

1.6

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